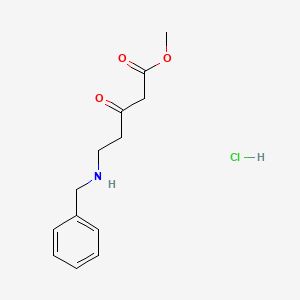

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Description

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is a synthetic organic compound characterized by a pentanoate backbone with a benzylamino group at position 5, a ketone at position 3, and a methyl ester terminus. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for applications in pharmaceutical synthesis or as a reactive intermediate.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 5-(benzylamino)-3-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-17-13(16)9-12(15)7-8-14-10-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSCLAZLHDRUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride typically involves the reaction of benzylamine with methyl 3-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzylamino derivatives.

Scientific Research Applications

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between the target compound and its analogs:

Key Observations :

- Functional Groups: The benzylamino group in the target compound (primary amine) contrasts with the benzoylamino group (amide) in , altering basicity and hydrogen-bonding capacity. The hydrochloride salt further enhances water solubility relative to neutral esters.

- Aromatic vs. Aliphatic Systems : The thiophene-containing analog introduces aromaticity and electron-rich regions, which are critical for applications in fluorescent sensors or optoelectronic materials.

Analog-Specific Syntheses :

- Methyl 2-Benzoylamino-3-Oxobutanoate (1): Prepared via condensation of benzoylated precursors under reflux with p-toluenesulfonic acid (PTSA) catalysis in benzene .

- Thiophene Derivative (3r) : Synthesized via Suzuki-Miyaura cross-coupling, utilizing palladium catalysts and boronic acids to introduce the 4-methoxyphenyl group .

Biological Activity

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is a compound of growing interest in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylamino group and a methyl ester functional group. Its hydrochloride form enhances solubility, making it suitable for various biological applications. The structure allows for specific interactions with molecular targets, which may modulate biological pathways.

The mechanism of action involves the compound's ability to form hydrogen bonds with proteins and enzymes, influencing their activity. This interaction is crucial for understanding the compound's biological effects and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting various biochemical pathways essential for cellular function.

- Antimicrobial Properties : There is evidence pointing towards its potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Some studies have indicated that it may possess anticancer properties, demonstrating cytotoxic effects against various cancer cell lines .

Enzyme Inhibition Studies

A study focusing on enzyme inhibition revealed that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular responses, making it a candidate for further investigation in drug development aimed at metabolic disorders.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant growth inhibition in several cancer cell lines. For instance, when tested against glioblastoma cells, it showed an LC50 value of approximately 200 nM, indicating potent cytotoxicity . The results suggest that the compound's structural features contribute to its effectiveness in targeting cancer cells.

| Cell Line | LC50 (nM) | Sensitivity |

|---|---|---|

| U87 | 200 ± 60 | High |

| BE | 18.9 | Very High |

| U138 | >300 | Low |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities. A comparison table illustrates these relationships:

| Compound Name | Key Structural Feature |

|---|---|

| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | Contains a dimethylamino group |

| Methyl 5-(ethylamino)-3-oxopentanoate | Contains an ethylamino group |

| Benzyl 2-methyl-3-oxopentanoate | Features a benzyl group but different position |

This structural uniqueness enhances its value in research and industrial applications compared to similar compounds.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by this compound.

- In Vivo Studies : Animal studies to assess the pharmacokinetics and therapeutic efficacy in disease models.

- Formulation Development : Exploring formulation strategies to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Esterification : Reacting 5-amino-3-oxopentanoic acid with methanol under acidic conditions to form the methyl ester.

Benzylamine Conjugation : Introducing the benzylamino group via nucleophilic substitution or reductive amination, depending on the reactivity of intermediates.

- Optimization Tips :

- Use protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during benzylamine coupling .

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to optimize reaction time and temperature.

- Example : Ethyl 3-(benzylamino)-3-oxopropanoate synthesis (CAS 29689-63-2) employs similar esterification and amidation steps, with yields improved by controlled pH and anhydrous conditions .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : Key NMR signals to verify:

- 1H-NMR Analysis : The benzylamino group’s singlet and ketone’s triplet are diagnostic. Compare with tetrazine-linked analogues (e.g., 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoic acid) for cross-validation .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (e.g., ethyl acetate/hexane) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., methanol/diethyl ether) to enhance crystallinity.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve charged impurities, critical for hydrochloride salts .

Advanced Questions

Q. How does this compound participate in bioorthogonal click chemistry applications?

- Methodological Answer :

- Tetrazine Compatibility : The benzylamino group can be functionalized with tetrazine moieties (e.g., via carbodiimide coupling) for inverse electron-demand Diels-Alder (IEDDA) reactions with norbornenes.

- Reaction Suitability : Similar to (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, which exhibits rapid kinetics (k ~ 10³ M⁻¹s⁻¹) in hydrogel crosslinking .

- Limitations : Steric hindrance from the methyl ester may reduce reactivity compared to carboxylic acid derivatives; computational modeling (DFT) can predict steric effects .

Q. What computational methods predict the compound’s solubility and stability in biological matrices?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with water/lipid bilayers to estimate logP and membrane permeability.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., ketone vs. ester groups).

- Accelerated Stability Testing : Use Arrhenius plots (40°C, 75% RH) to extrapolate degradation pathways, guided by NMR and mass spectrometry .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition studies).

- Batch Variability : Characterize impurities (e.g., residual solvents, stereoisomers) via HPLC-MS; reference standards (e.g., EP/JP monographs) ensure reproducibility .

- Case Study : Discrepancies in Mechlorethamine Hydrochloride bioactivity were attributed to N-oxide byproducts; analogous quality control is critical here .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.